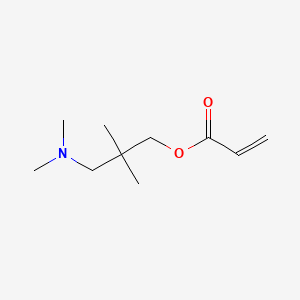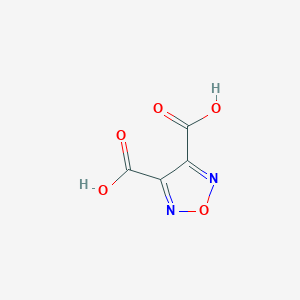![molecular formula C13H12N2OS B1621064 [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol CAS No. 82588-60-1](/img/structure/B1621064.png)
[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Overview
Description
This compound belongs to the class of organic compounds known as imidazothiazoles . Imidazothiazoles are compounds containing an imidazole ring fused to a thiazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions. Thiazole is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazole and thiazole ring, with a methylphenyl group attached at the 6-position of the imidazole ring and a methanol group attached at the 5-position of the thiazole ring .Chemical Reactions Analysis
Imidazothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution at the C-5 position .Scientific Research Applications
Synthesis and Pharmacological Applications
Cardiotonic Activity : The synthesis of imidazo[2,1-b]thiazoles, which are structurally related to the specified compound, has demonstrated potential cardiotonic activity. This activity varies with the substitution at the 6-position, indicating the role of molecular modifications in pharmacological behavior (Andreani et al., 1996).
Antimicrobial and Antituberculosis Activity : Compounds bearing the imidazo[2,1-b]thiazole moiety have shown promising antimicrobial activities, including against Mycobacterium tuberculosis. The structural modifications on these compounds significantly influence their biological efficacy (Güzeldemirci & Küçükbasmacı, 2010).
Chemical Synthesis and Material Science Applications
Organic Synthesis : Research has explored the synthesis of imidazole derivatives, including the conversion of methanol derivatives into carbonyl compounds. This process showcases the versatility of imidazole compounds in organic synthesis, providing a pathway for creating a variety of chemical structures (Ohta et al., 1987).
Optical Properties and Material Applications : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to the compound , has been studied for their optical properties. These compounds exhibit remarkable Stokes' shifts, making them potential candidates for applications in luminescent materials and optical sensors (Volpi et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium species.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biochemical processes
properties
IUPAC Name |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-7,16H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLCPJDSLGCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377157 | |
| Record name | [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82588-60-1 | |
| Record name | [6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole](/img/structure/B1620981.png)

![Methyl 9-[methyl-4-(trifluoromethoxy)anilino]-9-oxononanoate](/img/structure/B1620983.png)










